4-bromo-N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
4-bromo-N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, a hydroxybutan-2-yl group, and two methoxy groups attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:
Methoxylation: The addition of methoxy groups to the benzene ring.
Sulfonamide Formation: The attachment of the sulfonamide group.
Hydroxybutan-2-yl Group Addition: The final step involves the addition of the hydroxybutan-2-yl group.
Each step requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, and sulfonamide precursors for the formation of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) can replace the bromine atom.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide or other substituted products.
Scientific Research Applications
4-bromo-N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(1-hydroxybutan-2-yl)-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide
- N-(1-hydroxybutan-2-yl)naphthalene-2-sulfonamide
Uniqueness
4-bromo-N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
950242-72-5 |
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Molecular Formula |
C12H18BrNO5S |
Molecular Weight |
368.25g/mol |
IUPAC Name |
4-bromo-N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO5S/c1-4-8(7-15)14-20(16,17)12-6-10(18-2)9(13)5-11(12)19-3/h5-6,8,14-15H,4,7H2,1-3H3 |
InChI Key |
GFBVLIIZGXKUDP-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Origin of Product |
United States |
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